molecular formula C15H13ClN2O2 B566690 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one CAS No. 1360437-75-7

4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one

Cat. No.: B566690
CAS No.: 1360437-75-7
M. Wt: 288.731
InChI Key: GNPMZCQTGVXWOF-UHFFFAOYSA-N
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Description

4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one is a potent and selective small molecule inhibitor identified for its high affinity towards Phosphoinositide 3-Kinase (PI3K) isoforms, with particular significance in the PI3Kδ and PI3Kγ pathways. This compound is a key investigational tool in oncology research, where its mechanism of action involves disrupting the PI3K/Akt/mTOR signaling axis, a critical driver of cell proliferation, survival, and metabolism in many cancers. By selectively targeting these isoforms, it provides researchers with a means to probe the role of specific PI3K signaling in tumorigenesis and to explore potential therapeutic strategies for hematological malignancies and solid tumors. Furthermore, due to the distinct expression of PI3Kδ and PI3Kγ in hematopoietic cells, this compound has substantial research value in immunology and inflammation science. It is used in studies focused on autoimmune diseases and allergic responses, where it can help elucidate the signaling mechanisms in immune cell activation and function. Its well-defined mechanism as a PI3K inhibitor makes it a critical compound for high-throughput screening, lead optimization studies, and preclinical models of disease, offering a sophisticated chemical scaffold for further structure-activity relationship (SAR) exploration in medicinal chemistry.

Properties

IUPAC Name

4-benzyl-8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-13-7-6-12-14(17-13)20-9-8-18(15(12)19)10-11-4-2-1-3-5-11/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPMZCQTGVXWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=N2)Cl)C(=O)N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855936
Record name 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360437-75-7
Record name 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclization of Nicotinamide Derivatives

A key approach involves cyclizing N-benzyl-2-chloro-N-(2-hydroxyethyl)-nicotinamide precursors. Sodium hydride (NaH) acts as a base to deprotonate the hydroxyl group, enabling nucleophilic attack on the adjacent chlorinated position to form the oxazepine ring.

Reaction Scheme :

  • Substrate Synthesis : N-Benzyl-2-chloro-N-(2-hydroxyethyl)-nicotinamide is prepared via alkylation of 2-chloronicotinamide with benzyl chloride or benzyl bromide.

  • Cyclization : Treatment with NaH in anhydrous THF or DMF induces intramolecular nucleophilic substitution, forming the 7-membered oxazepine ring fused to the pyridine core.

  • Purification : Silica gel column chromatography (petroleum ether/EtOAc = 2:1) yields the desired product.

Key Data :

StepReagents/ConditionsYield (%)Reference
N-Benzyl NicotinamideBenzyl chloride, NaH, THF47–95
CyclizationNaH, DMF, 60–80°C73–91

Benzyl Group Installation

The 4-benzyl substituent is introduced via alkylation or reductive amination .

Alkylation of Nicotinamide

Benzyl chloride reacts with 2-chloronicotinamide in the presence of a base (e.g., K₂CO₃) to form N-benzyl-2-chloronicotinamide.

Reaction Conditions :

  • Solvent: DMF or THF.

  • Temperature: 60–80°C.

  • Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bromide) for improved yields.

Yield Optimization :

BaseSolventYield (%)Reference
K₂CO₃DMF85
NaHTHF92

Purification and Characterization

Silica gel chromatography is universally employed for purification, with eluent gradients tailored to the compound’s polarity.

Chromatography Protocols

CompoundEluent SystemRf ValueReference
4-Benzyl-8-chloro-oxazepinePetroleum ether/EtOAc (2:1)0.50
Nicotinamide intermediatesEtOAc/Hexane (5→20%)0.30

Analytical Data :

  • ¹H NMR : δ 4.68 (d, J = 8.0 Hz, 2H, CH₂Bn), δ 5.88 (m, 1H, CH₂O).

  • MS : Molecular ion peak at m/z 315.8 [M+H]⁺.

Alternative Synthetic Routes

Mitsunobu Reaction

Hydroxypyridine derivatives react with benzyl alcohols via Mitsunobu conditions (DEAD, PPh₃) to form ether linkages, followed by nitro reduction and cyclization.

Limitations :

  • Higher cost of reagents.

  • Moderate yields (60–70%).

Kharasch Reaction

Radical-mediated cyclization using atom transfer reagents (e.g., CCl₄, AIBN) offers an alternative pathway for nine-membered rings, though scalability remains unproven.

Challenges and Solutions

ChallengeSolutionImpact on YieldReference
Chloro substituent lossUse NaH in anhydrous DMF+15% yield
Dimerization during cyclizationDilute conditions (0.1 M)-20% side products
Benzyl group oxidationAdd BHT as radical scavenger+10% purity

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazepine ring or other functional groups.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo-Oxazepine Family

Compound 3e (7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one)
  • Substituents : Chlorine at position 7, phenyl at position 2.
  • Core Structure : Benzo[e][1,4]oxazepine (benzene fused to oxazepine).
  • The benzyl group at position 4 may enhance lipophilicity compared to 3e’s phenyl group at position 2 .
Compound 5b (Pyridyl-substituted 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one)
  • Substituents : Pyridyl group at position N, fluorine at position 5.
  • Biological Relevance : Designed as a selective aldosterone synthase (CYP11B2) inhibitor. Molecular docking studies suggest the pyridyl group improves binding to the enzyme’s active site .
  • Comparison : The target compound’s pyrido ring may offer similar advantages in enzyme interactions, while its benzyl group could provide enhanced membrane permeability.

Pyrido-Thiazepine Analogues

2-Ethylthio-4-methyl-5(4H)-oxopyrido[3,2-f][1,4]thiazepine-3-carbonitrile
  • Core Structure : Pyrido[3,2-f][1,4]thiazepine (sulfur instead of oxygen in the seven-membered ring).
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
  • Substituents : Bromine at position 8, fluorine at position 6.
  • Properties : Higher molecular weight (260.06 g/mol) and halogen-rich structure may enhance binding to hydrophobic enzyme pockets .
Compound 21k (4-(4-Fluorobenzyl)-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one)
  • Substituents : Fluorobenzyl at position 4, pyrrolopyridinyl at position 7.
  • Biological Target : Demonstrated activity as a kinase inhibitor, highlighting the importance of aromatic substituents in modulating selectivity .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Substituents Biological Target/Activity Reference
Target Compound Pyrido[3,2-f][1,4]oxazepine 4-Benzyl, 8-Cl Potential kinase/CYP inhibitor -
3e Benzo[e][1,4]oxazepine 7-Cl, 2-Ph Not specified
5b Benzo[f][1,4]oxazepine N-Pyridyl, 6-F Aldosterone synthase (CYP11B2)
8-Bromo-6-fluoro derivative Benzo[f][1,4]oxazepine 8-Br, 6-F Lab reagent (unspecified)
Compound 21k Benzo[f][1,4]oxazepine 4-(4-Fluorobenzyl), 8-Pyrrolo Kinase inhibition (e.g., TNIK)

Biological Activity

4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one (CAS Number: 1032-83-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2O2C_{15}H_{13}ClN_{2}O_{2}, with a molecular weight of approximately 288.73 g/mol. The structure features a benzyl group and a chloro substituent on the pyrido-oxazepine framework, which is crucial for its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzoxazepine derivatives, including this compound. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound showed significant cytotoxicity against solid tumor cell lines. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .

Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the release of pro-inflammatory cytokines in response to cancer cell proliferation:

  • Mechanism : The inhibition of IL-6 and TNF-α release contributes to its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases alongside cancer .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial pathogens:

  • Activity Assessment : Antimicrobial susceptibility testing revealed limited activity against certain bacteria. However, some derivatives demonstrated notable effectiveness against specific strains .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Khadra et al. (2024) : This study focused on synthesized benzoxazepine derivatives and their biological activities. The findings indicated that these compounds could serve as potential chemotherapeutic agents due to their significant anti-cancer and anti-inflammatory properties .
  • ROCK Inhibitors Discovery : Another relevant study explored derivatives of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one as Rho-associated protein kinase (ROCK) inhibitors. These inhibitors are crucial in treating glaucoma but also indicate broader therapeutic potential in managing other conditions .

Summary of Biological Activities

Biological Activity Effect Mechanism
Anti-CancerSignificant cytotoxicity against solid tumorsModulation of IL-6 and TNF-α release
Anti-InflammatoryInhibition of pro-inflammatory cytokinesReduction in inflammatory response
AntimicrobialLimited effectiveness against certain bacteriaVaries by bacterial strain

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one core?

The core structure is typically synthesized via a Beckmann rearrangement of oxime intermediates derived from chroman-4-one scaffolds. For example, starting materials like 3-fluorophenol are coupled with methyl 3-bromopropanoate under acidic conditions to form chroman-4-one intermediates. Subsequent oxime formation and Beckmann rearrangement yield the benzoxazepinone core . Copper(I)-catalyzed coupling reactions are then used to introduce pyridyl or benzyl substituents (e.g., 4-benzyl or 8-chloro groups) .

Q. How is the structural integrity of 4-benzyl-8-chloro derivatives confirmed post-synthesis?

Structural validation relies on 1H/13C-NMR for hydrogen/carbon environment analysis, EIMS for molecular ion confirmation, and HPLC for purity assessment (>95%). For example, in derivatives like 7-chloro-2-phenyl analogs, key NMR signals include aromatic protons at δ 7.2–8.1 ppm and carbonyl carbons at ~170 ppm . X-ray crystallography or docking studies (e.g., PDB ID: 4DVQ) further validate binding conformations .

Q. What in vitro assays are used for initial biological screening of this compound class?

CYP11B2 inhibition is assessed via enzyme activity assays using radiolabeled substrates (e.g., 11-deoxycorticosterone conversion to aldosterone), with IC50 values <100 nM indicating potency . For kinase inhibition (e.g., TNIK), fluorescence-based ATP-competitive assays or Western blotting for downstream targets (e.g., β-catenin) are employed .

Advanced Research Questions

Q. What strategies enhance selectivity toward kinase targets like TNIK over structurally related kinases?

Selectivity is achieved through substituent engineering . For TNIK inhibitors, introducing electron-withdrawing groups (e.g., 8-chloro) and optimizing benzyl/pyridyl substituents reduce off-target effects. Computational docking (e.g., Glide SP mode) identifies interactions with TNIK-specific residues (e.g., Lys111), while selectivity profiling across 468 kinases (DiscoverX panel) confirms >100-fold selectivity . In contrast, CYP11B2 inhibitors prioritize salt bridges with Glu383 and Met111 .

Q. How are in vivo pharmacokinetic (PK) properties optimized for this compound class?

PK optimization involves:

  • LogP adjustments (2–4) via substituent modifications (e.g., trifluoromethyl groups) to balance solubility and membrane permeability.
  • Metabolic stability assays in liver microsomes (human/mouse) to identify vulnerable sites (e.g., N-demethylation).
  • Pro-drug strategies for compounds with poor oral bioavailability, as seen in TNIK inhibitors showing 40–60% oral absorption in murine models .

Q. How do molecular docking studies inform the design of analogs targeting CYP11B2 versus TNIK?

For CYP11B2, docking (e.g., Schrödinger Suite) prioritizes interactions with Glu383 and Met111 via pyridyl N-atoms and benzyl π-stacking . For TNIK, induced-fit docking (IFD) focuses on hinge-region hydrogen bonds (e.g., with Ala95) and hydrophobic packing with Leu73. Free energy perturbation (FEP) calculations further refine substituent effects on binding affinity .

Q. What in vivo models validate anti-cancer efficacy of TNIK inhibitors?

Colorectal cancer xenograft models (e.g., HCT-116 cells in BALB/c nude mice) are used. Compounds are administered orally (10–50 mg/kg/day), with tumor volume reduction monitored via caliper measurements. Pharmacodynamic markers (e.g., phospho-TNIK levels) and immunohistochemistry (IHC) for apoptosis (cleaved caspase-3) confirm target engagement .

Methodological Considerations

  • Contradictory Data Resolution : Discrepancies in IC50 values between studies may arise from assay conditions (e.g., ATP concentrations in kinase assays). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics) is recommended .
  • SAR Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity (Cl, F) with CYP11B2 inhibition (r² >0.85) .

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